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molecular formula C12H16BrN B8640712 3-bromo-N-cyclopentyl-N-methylaniline

3-bromo-N-cyclopentyl-N-methylaniline

Cat. No. B8640712
M. Wt: 254.17 g/mol
InChI Key: OPLMWXOXEVYJLH-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

The title compound was prepared from 1,3-dibromobenzene and N-methylcyclopentanamine using a similar procedure to that described for D43. LCMS (A): m/z (M+H)+ 254/256, Cl2H16BrN requires 253/255 (acidic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[CH3:9][NH:10][CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>>[Br:8][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[N:10]([CH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1CCCC1
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C)C2CCCC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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